1-(Tert-butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid
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Overview
Description
1-(Tert-butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced technologies such as flow microreactors can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for deprotection of the Boc group.
Major Products Formed
Oxidation: Formation of 1-(Tert-butoxycarbonyl)-2-(carboxymethyl)pyrrolidine-2-carboxylic acid.
Reduction: Formation of 1-(Tert-butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine-2-methanol.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(Tert-butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active compound. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 1-(Tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid
- 1-(Tert-butoxycarbonyl)-2-(hydroxymethyl)piperidine-2-carboxylic acid
Uniqueness
1-(Tert-butoxycarbonyl)-2-(hydroxymethyl)pyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer different reactivity and selectivity profiles, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H19NO5 |
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Molecular Weight |
245.27 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(16)12-6-4-5-11(12,7-13)8(14)15/h13H,4-7H2,1-3H3,(H,14,15) |
InChI Key |
RYSMMYRGSNWYHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CO)C(=O)O |
Origin of Product |
United States |
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